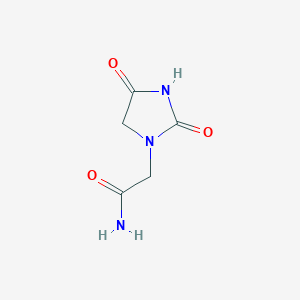

2-(2,4-Dioxoimidazolidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

2-(2,4-dioxoimidazolidin-1-yl)acetamide |

InChI |

InChI=1S/C5H7N3O3/c6-3(9)1-8-2-4(10)7-5(8)11/h1-2H2,(H2,6,9)(H,7,10,11) |

InChI Key |

XCFJZEDXBWULFR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N1CC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Established and Emerging Synthetic Routes to the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione, or hydantoin (B18101), ring system is a privileged scaffold in numerous biologically active compounds. srrjournals.com Its synthesis has been the subject of extensive research, leading to a variety of established methods and the continuous development of novel, more efficient synthetic routes.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like hydantoins in a single step from three or more starting materials. acs.org The Bucherer-Bergs reaction is a classic and widely used MCR for the synthesis of 5-substituted hydantoins. srrjournals.comopenmedscience.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone), an alkali metal cyanide (such as potassium cyanide), and ammonium (B1175870) carbonate. openmedscience.com The versatility of the Bucherer-Bergs reaction allows for the introduction of various substituents at the C-5 position of the hydantoin ring, depending on the starting carbonyl compound.

Another significant MCR is the Ugi tetrazole four-component reaction (UT-4CR), which can be adapted for the synthesis of hydantoin precursors. acs.org While this reaction directly yields α-aminomethyl tetrazoles, the principles of multicomponent synthesis are actively being explored to develop novel routes to hydantoin and related heterocyclic systems. acs.org

| Multi-Component Reaction | Reactants | Key Features |

| Bucherer-Bergs Reaction | Carbonyl compound, Alkali metal cyanide, Ammonium carbonate | Forms 5-substituted hydantoins; versatile and widely used. srrjournals.comopenmedscience.com |

| Ugi-type Reactions | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic acid (or equivalents) | Can generate precursors that are subsequently cyclized to hydantoins. srrjournals.com |

Cyclization Processes and Catalytic Approaches

Cyclization of pre-formed linear precursors is a fundamental strategy for the synthesis of the imidazolidine-2,4-dione core. A common approach involves the reaction of an α-amino acid or its corresponding ester with an isocyanate to form an α-ureido acid or ester, which is then cyclized under acidic or basic conditions to yield the hydantoin. mdpi.com For instance, the reaction of α-amino methyl esters with carbamates can provide 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. organic-chemistry.org

Emerging synthetic methodologies are increasingly focused on catalytic approaches to improve efficiency, selectivity, and sustainability. Catalytic oxidative carbonylation of α-amino amides using transition metal catalysts like tungsten hexacarbonyl (W(CO)6) in the presence of an oxidant such as iodine presents a modern alternative to traditional methods that may use hazardous reagents. datapdf.com This method allows for the synthesis of C-5 substituted hydantoins from readily available enantiomerically pure α-amino amides.

Furthermore, innovative cyclization strategies continue to be developed. For example, a one-pot, two-step Ugi/cyclization sequence, assisted by microwave irradiation, utilizes an alkyne group as a leaving group under basic conditions to facilitate the formation of the hydantoin ring. srrjournals.com Dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group in dipeptides using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine (B92270) also provides a mild, single-step synthesis of highly substituted chiral hydantoins. organic-chemistry.org

| Cyclization Strategy | Precursor | Reagents/Conditions | Key Features |

| Ureido Acid/Ester Cyclization | α-Ureido acid or ester | Acid or base | A traditional and versatile method. mdpi.com |

| Catalytic Oxidative Carbonylation | α-Amino amide | W(CO)6, I2, CO, DBU | Avoids hazardous reagents like phosgene. datapdf.com |

| Ugi/Cyclization Sequence | Ugi adduct with a terminal alkyne | Microwave, basic conditions | One-pot synthesis with an alkyne leaving group. srrjournals.com |

| Tf2O-Mediated Dual Activation | Boc-protected dipeptide | Tf2O, pyridine | Mild, single-step synthesis of chiral hydantoins. organic-chemistry.org |

Functionalization and Chemical Transformations of the Acetamide (B32628) Moiety

The acetamide moiety of 2-(2,4-dioxoimidazolidin-1-yl)acetamide (B6203354) offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into the introduction of substituents at the acetamide nitrogen and modification of the α-carbon of the acetamide linker.

Introduction of Varied Substituents at the Acetamide Nitrogen

The nitrogen atom of the acetamide group can be functionalized through various chemical transformations. N-alkylation or N-arylation can be achieved by reacting the parent acetamide with appropriate electrophiles, such as alkyl halides or aryl halides, typically in the presence of a base. This allows for the introduction of a wide range of substituents, which can significantly alter the physicochemical properties of the molecule.

For example, in related hydantoin systems, the parent hydantoin can be alkylated with acylated anilines in the presence of potassium carbonate and potassium iodide to afford N-substituted acetanilide (B955) derivatives. nih.gov This strategy could be adapted for the N-functionalization of the acetamide in this compound. The synthesis of N-substituted acetamide derivatives has been explored in various contexts, highlighting the feasibility of modifying this functional group. nih.gov

Modification of the α-Carbon of the Acetamide Linker

The α-carbon of the acetamide linker, being adjacent to a carbonyl group, possesses acidic protons that can be removed by a suitable base to generate an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. This approach is a common strategy for the α-functionalization of carbonyl compounds.

While specific examples for this compound are not extensively documented in the readily available literature, the principles of α-carbon modification are well-established. Reactions such as alkylation with alkyl halides, aldol (B89426) condensation with aldehydes or ketones, and Michael addition to α,β-unsaturated systems could potentially be employed to introduce a variety of functional groups at this position. The synthesis of new 2-(4-oxothiazolidin-2-ylidene)-acetamides from 2-cyano-3-mercapto-3-phenylaminoacrylamides, where the methylene (B1212753) group in the 5-position of the resulting thiazolidinone is active and reacts with aldehydes, provides a conceptual parallel for the reactivity of an activated methylene group. fabad.org.tr

Regioselective Synthesis and Isomeric Control of Substituted Derivatives

The synthesis of substituted derivatives of this compound presents challenges in regioselectivity and stereocontrol, particularly when multiple reactive sites are present in the molecule. The hydantoin ring itself has two nitrogen atoms (N1 and N3) that can potentially be substituted.

The N3-proton of the hydantoin ring is generally more acidic than the N1-proton, leading to preferential substitution at the N3 position under many basic conditions. nih.gov However, regioselective N1-alkylation can be achieved by carefully selecting the base and reaction conditions. For instance, the use of potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-methylation of phenytoin (B1677684), a 5,5-diphenyl-substituted hydantoin. nih.gov This demonstrates that regioselective synthesis is achievable and can be controlled by the choice of reagents.

When introducing substituents that create chiral centers, controlling the stereochemistry is crucial. The synthesis of enantiomerically pure 3,5-disubstituted hydantoins has been achieved through the direct cyclization of corresponding ureas with sodium hydride, yielding products with excellent enantioselectivities. mdpi.com Furthermore, the synthesis of highly substituted chiral hydantoins from dipeptides without racemization highlights the potential for stereocontrol in these systems. organic-chemistry.org The separation of racemic mixtures of syn- and anti-isomers of 3,5-disubstituted hydantoins has been accomplished using preparative high-performance liquid chromatography (HPLC), and the absolute configuration of the enantiomers can be determined by comparing experimental and calculated electronic and vibrational circular dichroism spectra. mdpi.com These examples underscore the importance and feasibility of isomeric control in the synthesis of complex hydantoin derivatives.

Strategies for Mitigating Regioselectivity Challenges

The synthesis of N-1 substituted hydantoins, such as this compound, presents a significant regioselectivity challenge. The hydantoin ring possesses two secondary amine groups at the N-1 and N-3 positions, both of which are susceptible to alkylation. Under typical basic conditions, the proton at the N-3 position is more acidic and, therefore, more readily abstracted, leading to preferential alkylation at this site. nih.govresearchgate.net Overcoming this inherent reactivity to achieve selective N-1 substitution is crucial for the synthesis of the target compound and its derivatives. Several strategies have been developed to control the regiochemical outcome of hydantoin alkylation.

Control of Reaction Conditions: A primary strategy involves the careful selection of bases and solvents. Research has demonstrated that direct N-1 selective alkylation can be achieved without the use of protecting groups by optimizing reaction conditions. For instance, the use of specific potassium bases, such as potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 alkylated product in good yields. nih.gov This approach is believed to proceed through the formation of a potassium salt of the hydantoin, which alters the nucleophilicity of the two nitrogen atoms, favoring attack at the N-1 position. The choice of base and solvent can have a profound impact on the ratio of N-1 to N-3 isomers. beilstein-journals.orgnih.gov

Application of Protecting Groups: An alternative and widely applicable strategy is the use of protecting groups to temporarily block the more reactive N-3 position, thereby directing alkylation exclusively to the N-1 position. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. researchgate.net The N-3 position can be selectively protected with a Boc group, after which the N-1 position is alkylated with the desired substituent. The final step involves the removal of the protecting group under specific conditions to yield the N-1 substituted hydantoin. The selection of a protecting group is critical and depends on its stability to the alkylation conditions and the ease of its subsequent removal without affecting the rest of the molecule.

Influence of Steric and Electronic Effects: The substitution pattern on the hydantoin ring itself can influence the regioselectivity of further reactions. Steric hindrance around the N-3 position, for example, caused by bulky substituents at the C-5 position, can disfavor alkylation at N-3 and promote reaction at the more sterically accessible N-1 site. researchgate.netresearchgate.net Furthermore, the electronic properties of substituents on the hydantoin ring can alter the relative acidity and nucleophilicity of the N-1 and N-3 positions, thereby influencing the final product distribution. nih.gov Computational studies have been employed to predict the outcome of such reactions by modeling the transition states and energies of the different possible pathways. researchgate.net

| Hydantoin Substrate | Base | Solvent | Resulting Selectivity | Reference |

|---|---|---|---|---|

| Phenytoin | Potassium tert-butoxide (tBuOK) | Tetrahydrofuran (THF) | Good yield of N-1 monomethylated product | nih.gov |

| Phenytoin | Potassium hexamethyldisilazide (KHMDS) | Tetrahydrofuran (THF) | Good yield of N-1 monomethylated product | nih.gov |

| 3-Substituted Indazoles* | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | >99% N-1 regioselectivity for various C-3 substituents | nih.gov |

| 5-Methylhydantoin | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | Not Specified | Kinetic control leads to regioselective protection at N-1 | researchgate.net |

*Indazole is an analogue of hydantoin, and the principles of regioselective N-alkylation are comparable.

Chemoenzymatic and Enzymatic Approaches to Hydantoin Derivatives

Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis for producing hydantoin derivatives, particularly for the synthesis of enantiomerically pure compounds. researchgate.net These biocatalytic approaches are valued for their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. The "hydantoinase process" is a well-established enzymatic cascade used for the production of chiral amino acids from racemic 5-monosubstituted hydantoins. researchgate.netacs.org

This process typically employs a combination of three enzymes in a synergistic fashion:

Hydantoin Racemase : This enzyme catalyzes the racemization of the 5-substituted hydantoin, continuously converting the less reactive enantiomer into the one that is a substrate for the next enzyme. This allows for a theoretical yield of 100% for the desired product in a process known as dynamic kinetic resolution (DKR). acs.orgnih.gov

Hydantoinase : These enzymes, also known as dihydropyrimidinases, exhibit high enantioselectivity. For example, a D-selective hydantoinase will specifically catalyze the hydrolytic ring-opening of the D-enantiomer of the hydantoin to form an N-carbamoyl-D-amino acid. researchgate.netnih.gov

N-Carbamoylase : This enzyme completes the cascade by hydrolyzing the N-carbamoyl-D-amino acid to the final D-amino acid, along with carbon dioxide and ammonia. researchgate.net

While the classic application of this process is the complete hydrolysis of the hydantoin ring to produce amino acids, the enzymes involved, particularly hydantoinases, are central to the chemoenzymatic synthesis of chiral hydantoin derivatives. wikipedia.org Kinetic resolution, a process where one enantiomer reacts more readily than the other, can be employed to separate racemic mixtures of hydantoins. researchgate.netwikipedia.org By stopping the enzymatic reaction at the N-carbamoyl-amino acid stage or by using only the hydantoinase, one can isolate both an enantiomerically enriched hydantoin and its corresponding ring-opened product. nih.gov

The development of tailored whole-cell biocatalysts that co-express the necessary enzymes (hydantoinase, racemase, and carbamoylase) has significantly improved the efficiency and productivity of these processes, making them viable for industrial-scale synthesis. acs.org

| Enzyme | Function | Significance in Synthesis |

|---|---|---|

| Hydantoin Racemase | Interconverts D- and L-enantiomers of a 5-substituted hydantoin. | Enables dynamic kinetic resolution, allowing for theoretical 100% conversion to a single enantiomer product. acs.org |

| Hydantoinase (D- or L-selective) | Enantioselectively hydrolyzes the hydantoin ring to form an N-carbamoyl-amino acid. | The core catalyst for achieving high enantiomeric excess in the resolution of racemic hydantoins. researchgate.netnih.gov |

| N-Carbamoyl-amino acid amidohydrolase (Carbamoylase) | Hydrolyzes the N-carbamoyl-amino acid to the corresponding amino acid. | Drives the reaction to completion in the production of optically pure amino acids from hydantoins. researchgate.net |

Development of this compound Analogues and Homologues

The this compound scaffold serves as a versatile template for the development of novel analogues and homologues with a wide range of potential pharmacological activities. nih.govthieme-connect.de Derivatization strategies typically focus on modifications at three key positions: the acetamide side chain, the N-3 position of the hydantoin ring, and the C-5 position of the hydantoin ring.

Modification of the Acetamide Side Chain: The acetamide group can be modified to introduce different functional groups, thereby modulating the compound's physicochemical properties and biological activity. For example, studies on related acetamide derivatives have shown that synthesizing N-substituted variants can lead to compounds with significant antioxidant and anti-inflammatory properties. nih.govresearchgate.net Research on flavonoid acetamide derivatives has demonstrated that such modifications can significantly improve bioavailability. nih.govrsc.org This suggests that creating analogues of this compound by introducing diverse substituents on the amide nitrogen could yield compounds with enhanced therapeutic potential.

Derivatization of the Hydantoin Ring: The hydantoin core itself offers multiple sites for modification. While the N-1 position is occupied by the acetamide group, the N-3 and C-5 positions are common targets for derivatization.

N-3 Substitution: Alkylation or arylation at the N-3 position creates a new class of trisubstituted hydantoin derivatives. This has been a key strategy in the development of various drugs. researchgate.net

C-5 Substitution: The introduction of one or two substituents at the C-5 position is a widely used method to generate structural diversity. The Bucherer-Bergs reaction is a classic multicomponent synthesis that allows for the creation of various 5,5-disubstituted hydantoins from ketones. nih.gov These substituents can be alkyl, aryl, or spirocyclic groups, which can significantly influence the molecule's interaction with biological targets. nih.gov

Complex Analogues and Hybrid Molecules: The 2,4-dioxoimidazolidin-1-yl moiety is a key structural feature in several advanced pharmaceutical compounds. For instance, the antiandrogen drug Enzalutamide and its analogues contain a complex N-1-aryl-5,5-dimethyl-2,4-dioxoimidazolidin structure. nih.gov One such related compound is 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-methylbenzamide. nih.govpharmaffiliates.compharmaceresearch.com These molecules exemplify how the hydantoin core can be integrated into larger, more complex structures to achieve high-affinity binding to specific biological targets. The synthesis of such complex analogues often involves multi-step sequences and highlights the importance of regioselective control during the construction of the hydantoin core. nih.gov

| Analogue/Derivative Class | Structural Modification | Research Focus/Application | Reference |

|---|---|---|---|

| N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides* | Modification of the acetamide N-substituent with an arylthiazole group. | Antioxidant and anti-inflammatory activity. | nih.gov |

| 3,5-Disubstituted Hydantoins | Introduction of lipophilic substituents at N-3 and C-5 positions. | Antiviral and cytostatic activities. | nih.gov |

| Enzalutamide Analogues | Complex aryl substitution at N-1 and N-3, with dimethyl substitution at C-5. | Anticancer agents targeting the androgen receptor. | nih.gov |

| 5,5-Diphenylhydantoin (Phenytoin) | Two phenyl groups substituted at the C-5 position. | Anticonvulsive and antiepileptic drug. | researchgate.netnih.gov |

| Flavonoid Acetamide Derivatives | Attachment of acetamide groups to a flavonoid core. | Improved bioavailability and antioxidant properties. | rsc.org |

*This compound features a thiazolidinone core, which is structurally related to the imidazolidinone (hydantoin) core, illustrating a common derivatization strategy for the acetamide side chain.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a comprehensive analysis of 2-(2,4-dioxoimidazolidin-1-yl)acetamide (B6203354), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Connectivity and Hybridization

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the acetamide (B32628) group (CH₂-C=O) would likely appear as a singlet, integrating to two protons. The methylene protons within the imidazolidine (B613845) ring (CH₂) would also be expected to produce a singlet, integrating to two protons. The NH proton of the imidazolidine ring and the two protons of the primary amide (NH₂) would each give rise to separate signals. The chemical shifts of these exchangeable protons can be influenced by factors such as solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the two carbonyl carbons (C=O) of the imidazolidine ring, the carbonyl carbon of the acetamide group, and the two methylene carbons (CH₂). The chemical shifts of the carbonyl carbons would be in the downfield region, characteristic of sp² hybridized carbons double-bonded to oxygen.

Expected ¹H and ¹³C NMR Data (Illustrative)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Imidazolidine CH₂ | ~3.5 - 4.0 | ~40 - 50 |

| Acetamide CH₂ | ~3.8 - 4.2 | ~45 - 55 |

| Imidazolidine C=O (C2) | - | ~155 - 165 |

| Imidazolidine C=O (C4) | - | ~170 - 180 |

| Acetamide C=O | - | ~170 - 180 |

| Imidazolidine NH | ~7.5 - 8.5 | - |

| Acetamide NH₂ | ~7.0 - 8.0 (broad) | - |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, NOESY) for Elucidating Complex Structures and Stereochemistry

To confirm the connectivity and spatial relationships within the molecule, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this could help confirm the connectivity within any potential long-range couplings, although strong correlations are not expected for this relatively simple structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close to each other in space, even if they are not directly bonded. This would be particularly useful for determining the preferred conformation of the molecule in solution.

Conformational Analysis via NMR and Chemical Shift Perturbations

The flexibility of the acetamide side chain allows for different spatial orientations relative to the imidazolidine ring. NMR studies, particularly NOESY, can provide insights into the predominant conformation in solution. By observing through-space interactions, the preferred orientation of the acetamide group can be determined. Furthermore, chemical shift perturbation studies, where the chemical shifts are monitored upon changes in solvent or temperature, can provide additional information about the conformational dynamics of the molecule.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Weight Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Expected IR Absorption Bands (Illustrative)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide and imide) | 3400 - 3200 | Medium-Strong |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| C=O stretch (imide) | ~1770 and ~1710 | Strong |

| C=O stretch (amide) | ~1680 | Strong |

| N-H bend (amide) | ~1640 | Medium |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula: C₅H₇N₃O₃), the expected molecular weight is approximately 157.13 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the acetamide side chain.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of N-H and C=O groups. The resulting crystal structure would offer an unambiguous confirmation of the molecular connectivity and a detailed view of its conformation in the solid state.

Chiral Recognition and Enantioseparation Methodologies

The molecule this compound is achiral and therefore does not have enantiomers. Consequently, chiral recognition and enantioseparation methodologies are not applicable to this compound. These techniques are relevant for chiral molecules, which can exist as non-superimposable mirror images (enantiomers).

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity and Resolution

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers. The choice of a suitable chiral stationary phase (CSP) is fundamental to achieving enantioseparation. Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including hydantoin (B18101) derivatives. researchgate.netirb.hr

High-Performance Liquid Chromatography (HPLC)

For hydantoin derivatives, enantioseparation is often achieved using normal-phase HPLC. ucl.ac.becapes.gov.br Polysaccharide-type CSPs like Chiralpak AD (amylose derivative) and Chiralcel OD (cellulose derivative) have demonstrated high efficacy in resolving enantiomers of this class of compounds. researchgate.netucl.ac.be The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The stereoselective interactions are influenced by the substituents on the hydantoin ring, with bulky, electron-rich groups often enhancing chiral recognition. researchgate.netucl.ac.be

The mobile phase composition, typically a mixture of n-hexane and an alcohol like 2-propanol, plays a crucial role in achieving optimal separation. researchgate.netucl.ac.be The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. Detection is commonly performed using a UV detector. ucl.ac.be

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis, reduced solvent consumption, and lower environmental impact. chromatographyonline.comselvita.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.comselvita.com Due to the low viscosity and high diffusivity of supercritical CO2, SFC can be operated at higher flow rates than HPLC without significant loss of efficiency, leading to shorter analysis times. chromatographyonline.comselvita.com

For the separation of chiral compounds, organic modifiers such as methanol, ethanol, or isopropanol (B130326) are typically added to the CO2 mobile phase to enhance analyte solubility and improve chromatographic selectivity. chromatographyonline.comnih.gov Polysaccharide-based CSPs are also widely employed in SFC and have proven effective for the enantioseparation of various chiral molecules. nih.gov The separation of acetamide intermediates has been successfully achieved using SFC with amylose and cellulose-based columns. nih.gov The enantiomeric separation in SFC is often an enthalpy-driven process. nih.gov

Table 1: Illustrative Chromatographic Conditions for Chiral Separation of Hydantoin Derivatives This table presents typical conditions used for the separation of hydantoin derivatives, analogous to this compound, based on published research.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Chiralpak AD | n-Hexane / 2-Propanol mixtures | 1.0 mL/min | UV (254 nm) | ucl.ac.be |

| HPLC | Chiralcel OD | n-Hexane / 2-Propanol mixtures | 1.0 mL/min | UV (254 nm) | ucl.ac.be |

| SFC | Lux Cellulose-2 | CO₂ / 2-Propanol | Not Specified | Not Specified | nih.gov |

| SFC | Polysaccharide-type column | CO₂ / Methanol with 0.1% Ammonia | Not Specified | TOF-MS | nih.gov |

Spectroscopic Methods for Chiral Discrimination

Beyond chromatographic separation, spectroscopic methods provide valuable information for the characterization and discrimination of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For chiral discrimination, the direct analysis of enantiomers in an achiral solvent typically results in identical NMR spectra. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers can form diastereomeric complexes that exhibit distinct NMR signals. rsc.org This allows for the determination of enantiomeric excess. rsc.org For N-acylimidazolidines, NMR studies have been used to investigate their structural features and the existence of E/Z diastereomers in solution due to amide rotation. researchgate.net

Chiroptical Spectroscopy

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the three-dimensional structure of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are unique for each enantiomer (equal in magnitude but opposite in sign) and can be used for their identification and the assignment of their absolute configuration, often through comparison with quantum chemical calculations. rsc.org The combination of HPLC with an ECD detector can be used to gain information on the enantiomer elution order during chromatographic separation. mdpi.com Strong chiroptical properties have been observed in thin films of chiral imidazole derivatives, a related class of heterocyclic compounds. rsc.org

Table 2: Spectroscopic Techniques for Chiral Analysis

| Technique | Principle | Application in Chiral Analysis |

|---|---|---|

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes leading to non-equivalent NMR signals for each enantiomer. | Determination of enantiomeric purity and excess. rsc.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Assignment of absolute configuration and distinguishing between enantiomers. rsc.org |

| HPLC-ECD | Coupling of HPLC separation with ECD detection. | Determination of enantiomer elution order from the chiral column. mdpi.com |

Theoretical and Computational Investigations of 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which is instrumental in structure-based drug design. wikipedia.orgnih.gov This method predicts how a small molecule (ligand), such as 2-(2,4-Dioxoimidazolidin-1-yl)acetamide (B6203354), might bind to a macromolecular target, typically a protein. nih.gov The process aims to identify the most stable binding pose of the ligand within the target's active site and to estimate the strength of the interaction, known as binding affinity. wikipedia.orgnih.gov

Ligand-protein docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein target. wikipedia.org The primary goals are to find the most energetically favorable conformation of the ligand-protein complex and to quantify the binding affinity. medium.com This process begins with the three-dimensional structures of both the ligand, this compound, and the target protein. Using sophisticated algorithms, docking software like AutoDock, GOLD, or Glide samples a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. nih.govh-its.org

Each generated pose is then evaluated by a scoring function, which calculates a score representing the predicted binding affinity, typically expressed in units of energy (kcal/mol). oup.com A more negative score generally indicates a stronger and more stable interaction. medium.com Analysis of the top-ranked poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. nih.gov This detailed understanding of the binding mode is essential for rational drug design and lead optimization. nih.govmedium.com

To illustrate, a hypothetical docking study of this compound against a panel of therapeutically relevant protein targets could yield the following results:

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | LEU83, LYS33, GLN131 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.5 | TYR119, GLY121, TYR59 |

| Matrix Metalloproteinase-9 (MMP-9) | 4HMY | -8.2 | LEU188, ALA189, HIS226 |

| Glycogen Synthase Kinase-3β (GSK-3β) | 1Q3D | -7.1 | VAL135, LYS85, ASP200 |

This table presents hypothetical data for illustrative purposes.

Structure-based drug design efforts, including molecular docking, are contingent upon the availability of a high-resolution 3D structure of the target protein. nih.gov When an experimental structure (determined by methods like X-ray crystallography or NMR) is not available, homology modeling provides a reliable alternative to generate a structural model. nih.govslideshare.netnih.gov This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. uniroma1.it

The homology modeling workflow involves several key steps: nih.govtandfonline.com

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known experimental structures. A suitable template should have a high degree of sequence identity, ideally above 30-50%, to the target sequence. nih.govuniroma1.it

Sequence Alignment: The target sequence is aligned with the template sequence(s) to establish a correspondence between residues.

Model Building: The coordinates of the aligned residues from the template structure are transferred to the target protein. Regions that are not conserved, such as loops, are modeled separately.

The resulting homology model can then serve as the receptor for subsequent molecular docking studies to investigate the binding of this compound. nih.govslideshare.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule at the electronic level. nih.gov DFT provides highly accurate information about a molecule's geometry, electronic structure, and reactivity, which complements the insights from classical molecular mechanics methods used in docking. nih.gov

For this compound, DFT calculations can be used to determine its optimized 3D structure and to analyze its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with biological targets. nih.gov DFT is also well-suited to study tautomerism, which is relevant for the hydantoin (B18101) ring of this compound, as it can exist in different keto-enol forms, potentially influencing its binding characteristics.

A summary of hypothetical DFT-calculated properties for the compound is presented below:

| Quantum Chemical Property | Calculated Value (Hypothetical) |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.6 eV |

| Dipole Moment | 3.5 Debye |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govresearchgate.net A pharmacophore is an abstract concept, representing the key steric and electronic features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. researchgate.netacs.org

A pharmacophore model for this compound would be constructed by identifying its key functional groups: the two carbonyl groups (hydrogen bond acceptors), the N-H groups of the hydantoin ring (hydrogen bond donors), and the acetamide (B32628) moiety. This 3D arrangement of features serves as a query for virtual screening. acs.orgresearchgate.net

Virtual screening is the process of searching large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. mdpi.com When using a pharmacophore model, the database is filtered to find molecules that match the defined 3D query. researchgate.net This technique is highly efficient for quickly reducing a vast number of compounds to a manageable subset of promising candidates for further investigation. mdpi.com It is particularly valuable for "scaffold hopping"—finding new molecules with different core structures but the same essential pharmacophoric features as the original query molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jetir.orgwikipedia.orgfrontiersin.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to differences in their biological activities. jetir.org

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with their corresponding experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov

Using statistical techniques like multiple linear regression, a mathematical equation is derived that correlates the descriptors with the observed activity. nih.gov A typical QSAR equation might look like:

Biological Activity (log 1/C) = a(logP) - b(ASA) + c(Dipole) + d

Where:

logP represents lipophilicity.

ASA is the accessible surface area.

Dipole is the dipole moment.

a, b, c, and d are coefficients determined by the regression analysis.

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. jetir.orgcreative-biostructure.com

Mechanistic Biochemical and Cellular Research in Vitro of 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Studies on In Vitro Biological Activities and Cellular Responses

Antimicrobial Action at a Cellular Level (e.g., disruption of cell membrane integrity, inhibition of ergosterol (B1671047) synthesis)

No studies were found that investigated the antimicrobial action of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide (B6203354) at a cellular level. There is no evidence to suggest whether this compound disrupts cell membrane integrity or inhibits ergosterol synthesis in microbial cells.

In Vitro Cellular Toxicity and Selectivity Mechanisms

There is no available data on the in vitro cellular toxicity or the selectivity mechanisms of this compound against microbial or mammalian cells.

Investigation of Bioavailability and Metabolic Stability in In Vitro Systems

No in vitro studies on the bioavailability or metabolic stability of this compound have been published. Therefore, information regarding its absorption, distribution, metabolism, and excretion (ADME) properties from in vitro systems such as liver microsomes or Caco-2 cell permeability assays is not available.

Structure Activity Relationship Sar Studies and Rational Design of Novel Entities Based on 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Systematic Exploration of Substituent Effects on Molecular Interactions and Biological Recognition

The systematic exploration of substituent effects on the 2-(2,4-Dioxoimidazolidin-1-yl)acetamide (B6203354) scaffold is fundamental to understanding how modifications influence its interaction with biological targets. The core structure presents several key positions where substitutions can dramatically alter physicochemical properties such as lipophilicity, electronic distribution, and steric profile, thereby affecting biological activity.

Key positions for substitution on the this compound scaffold include:

The imidazolidine (B613845) ring: The nitrogen at position 3 and the carbon at position 5 are primary sites for modification.

The acetamide (B32628) side chain: The amide nitrogen and the terminal methyl group offer opportunities for introducing diverse functionalities.

Research on related heterocyclic compounds has demonstrated that the introduction of various substituents can significantly modulate biological activity. For instance, in pyrazolopyrimidine-based ligands, N,N-disubstitution of a terminal acetamide group allows for the introduction of diverse chemical moieties without compromising affinity for the target protein. This suggests that modifications to the acetamide portion of this compound could be a fruitful area for SAR studies.

The nature of the substituent is critical. For example, the introduction of bulky groups can provide steric hindrance that may either enhance or diminish binding, depending on the topology of the target's binding site. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its ability to form hydrogen bonds or engage in other non-covalent interactions.

A hypothetical systematic exploration of substituent effects could involve synthesizing a library of analogues with varying substituents at these key positions and evaluating their biological activity.

Table 1: Hypothetical Substituent Effects on Biological Activity

| Compound ID | R1 (Imidazolidine N-3) | R2 (Acetamide N-H) | R3 (Acetamide terminal) | Relative Activity (%) |

|---|---|---|---|---|

| Base | H | H | CH₃ | 100 |

| 1a | CH₃ | H | CH₃ | 120 |

| 1b | Phenyl | H | CH₃ | 90 |

| 1c | H | CH₃ | CH₃ | 110 |

| 1d | H | Phenyl | CH₃ | 80 |

| 1e | H | H | Phenyl | 150 |

| 1f | H | H | Cyclohexyl | 130 |

Design and Synthesis of Imidazolidine-Acetamide Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The this compound scaffold is a promising candidate for the development of peptidomimetics due to its rigid heterocyclic core, which can serve as a template to orient pharmacophoric groups in a spatially defined manner, mimicking the secondary structures of peptides like β-turns. nih.gov

The design process for imidazolidine-acetamide peptidomimetics begins with identifying the key amino acid residues in a biologically active peptide that are responsible for its interaction with a target receptor. The this compound scaffold can then be functionalized with side chains that mimic these key residues. For example, the acetamide portion can be extended or modified to incorporate functionalities that replicate the side chains of amino acids crucial for biological activity.

The synthesis of such peptidomimetics often involves multi-step synthetic routes. A general strategy could involve the initial synthesis of the core this compound structure, followed by the introduction of various substituents. Solid-phase synthesis has proven to be a powerful tool for rapidly generating libraries of peptidomimetic molecules based on heterocyclic scaffolds. nih.gov

Development of Novel Scaffold Modifications for Enhanced Molecular Recognition

Scaffold modification, or scaffold hopping, is a strategy in drug design where the core structure of a known active compound is replaced with a different, often isosteric, core. This approach aims to identify novel chemical entities with improved properties while retaining the key binding interactions of the original molecule. For the this compound scaffold, modifications can be envisioned to enhance its molecular recognition capabilities.

One approach is the isosteric replacement of the imidazolidine-2,4-dione ring with other five- or six-membered heterocycles. This could lead to derivatives with altered electronic properties and hydrogen bonding patterns, potentially improving binding affinity and selectivity for a given target. For instance, replacing one of the carbonyl groups with a thiocarbonyl group to yield a 2-thioxoimidazolidin-4-one derivative could alter the molecule's polarity and hydrogen-bonding capacity.

Another strategy involves ring fusion, where an additional ring is fused to the imidazolidine core. This can create a more rigid and conformationally constrained molecule, which can be advantageous for fitting into a specific binding pocket and can lead to increased potency and selectivity.

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry plays a crucial role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. The this compound scaffold can possess chiral centers, particularly if substitutions are introduced at the C5 position of the imidazolidine ring or on the acetamide side chain. The different stereoisomers (enantiomers or diastereomers) of a chiral derivative can exhibit significantly different biological activities.

For example, if a substituent is introduced at the C5 position, two enantiomers (R and S) will be formed. It is common for one enantiomer to have significantly higher activity than the other, as it will have the correct three-dimensional arrangement of atoms to fit optimally into the chiral binding site of its biological target.

The synthesis of stereochemically pure compounds is therefore a critical aspect of SAR studies. Asymmetric synthesis or chiral resolution techniques can be employed to obtain individual enantiomers for biological evaluation. This allows for a detailed understanding of how the spatial arrangement of substituents affects molecular recognition.

Computational-Assisted Design Cycles for Optimized Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new compounds with optimized properties. For derivatives of this compound, computational methods can be applied in a cyclical process of design, synthesis, and testing to accelerate the discovery of potent and selective molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can help to visualize how different substituents interact with the amino acid residues in the binding pocket of a target protein. This information can guide the design of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a library of this compound derivatives, QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. upc.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and to understand how the flexibility of both the ligand and the protein influences binding.

By integrating these computational approaches into the drug design process, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop optimized compounds with enhanced therapeutic potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical and Bioanalytical Methodologies for Research on 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Chromatographic Techniques for Purification and Separation (e.g., Preparative HPLC, SFC)

No specific methods, conditions, or data tables for the purification and separation of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide (B6203354) using preparative HPLC or SFC are available in the public domain.

Spectroscopic Methods for Real-time Monitoring of Chemical Reactions and Biological Assays

There is no published research on the use of spectroscopic techniques for the real-time monitoring of synthesis reactions or biological assays involving this compound.

Advanced Techniques for Purity, Isomeric, and Conformational Analysis

Detailed research findings and data on the use of advanced analytical techniques for determining the purity or for conducting isomeric and conformational analysis of this compound are not present in the available scientific literature.

Future Research Directions and Emerging Paradigms for 2 2,4 Dioxoimidazolidin 1 Yl Acetamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Table 1: Potential Applications of AI/ML in the Study of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide (B6203354)

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel derivatives based on desired properties. | Rapidly identify new lead compounds with improved efficacy and safety. |

| SAR Prediction | Machine learning models predict the biological activity of new compounds based on their structure. | Prioritize synthesis of the most promising candidates, reducing experimental effort. |

| ADMET Prediction | AI algorithms predict pharmacokinetic and toxicity properties. | Early identification of potential drug development challenges, increasing success rates. |

| Target Identification | AI tools can analyze biological data to propose potential protein targets for the compound. | Elucidate the mechanism of action and identify new therapeutic applications. |

| Synthesis Planning | AI-driven retrosynthesis software suggests efficient synthetic routes. | Accelerate the synthesis of novel derivatives for biological testing. |

Exploration of Novel Sustainable Synthetic Paradigms (e.g., Flow Chemistry, Green Chemistry)

The synthesis of hydantoin (B18101) derivatives has traditionally relied on methods that may involve harsh conditions or hazardous reagents. The principles of green chemistry offer a pathway to develop more environmentally friendly and efficient synthetic routes for this compound and its analogues. eurekaselect.comresearchgate.net

Recent research has focused on green methods for hydantoin synthesis, such as microwave and ultrasound irradiation, the use of ionic liquids, solid-phase synthesis, and solvent-free reactions. benthamdirect.comeurekaselect.com These techniques can lead to shorter reaction times, higher yields, and a reduction in waste. For example, mechanochemical synthesis, which involves reactions in a ball mill with minimal or no solvent, has been successfully applied to the eco-friendly preparation of 5- and 5,5-disubstituted hydantoins. acs.org

Flow chemistry represents another promising avenue for the sustainable synthesis of this compound class. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters, improved safety, and easier scalability. This technology can enable the rapid optimization of reaction conditions and facilitate the on-demand production of this compound and its derivatives.

The development of one-pot, multi-component reactions is another key strategy in green chemistry. These reactions combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent use. researchgate.net Applying these sustainable paradigms to the synthesis of this compound would not only be environmentally responsible but could also lead to more cost-effective and efficient manufacturing processes.

Expanding the Molecular Interaction Landscape: Novel Biological Targets and Pathways

While the biological targets of this compound are currently unknown, the diverse activities of other hydantoin derivatives suggest a wide range of potential molecular interactions. ekb.egnih.gov A critical future direction will be to identify and validate the biological targets of this compound, thereby elucidating its mechanism of action and potential therapeutic applications.

Hydantoin derivatives have been shown to interact with a variety of protein targets, including enzymes, ion channels, and receptors. nih.govnih.gov For instance, the anticonvulsant action of some hydantoins is attributed to their ability to block voltage-sensitive sodium channels in neurons. nih.gov Other derivatives have demonstrated anticancer activity by targeting proteins involved in cell proliferation and apoptosis, such as myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 protein family. nih.gov

A comprehensive screening of this compound against a panel of biologically relevant targets would be a crucial first step. This could involve high-throughput screening assays against various enzyme families, receptor classes, and ion channels. Furthermore, phenotypic screening, which assesses the effect of a compound on whole cells or organisms, could reveal unexpected biological activities and provide clues to its mechanism of action. researchgate.net

Once a primary target is identified, further studies will be needed to understand the specific molecular interactions involved. This will pave the way for structure-based drug design, where knowledge of the target's three-dimensional structure is used to design more potent and selective inhibitors. The identification of novel biological targets for this compound could open up new avenues for the treatment of a wide range of diseases.

Advanced Biophysical Characterization Techniques for Ligand-Target Interactions

A deep understanding of the interactions between a ligand and its biological target is fundamental to drug discovery. Advanced biophysical techniques provide invaluable insights into the thermodynamics and kinetics of these interactions, guiding the optimization of lead compounds. ethz.ch

Several biophysical methods can be employed to characterize the binding of this compound to its putative targets. Isothermal titration calorimetry (ITC), for instance, can directly measure the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface plasmon resonance (SPR) is another powerful technique that can measure the kinetics of binding in real-time, providing information on the association (kon) and dissociation (koff) rates. This is particularly useful for understanding the duration of the drug-target interaction.

Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the ligand-target complex in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the parts of the ligand and the protein that are involved in the interaction, providing crucial information for structure-based design.

Table 2: Advanced Biophysical Techniques for Characterizing Ligand-Target Interactions

| Technique | Information Provided | Application in Drug Discovery |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS) | Lead optimization, understanding the driving forces of binding. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) | Fragment screening, lead characterization, mechanism of action studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand-binding site mapping, structural changes upon binding | Structure-based drug design, validation of docking models. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Rational drug design, understanding key interactions at the atomic level. |

By employing these advanced biophysical techniques, researchers can gain a comprehensive understanding of how this compound interacts with its biological targets, providing a solid foundation for the rational design of new and improved therapeutic agents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for 2-(2,4-dioxoimidazolidin-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiourea derivatives and maleimides under reflux conditions in glacial acetic acid . Key steps include coupling reactions (e.g., thioether formation) and cyclization. Purification often employs recrystallization using solvents like ethanol or water, followed by chromatography (e.g., silica gel). Purity validation requires NMR (1H/13C), IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL is critical for resolving 3D conformations . For non-crystalline samples, advanced NMR techniques (e.g., 2D-COSY, HSQC) and IR spectroscopy are employed to analyze functional groups (e.g., imidazolidinedione ring vibrations at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety data for structurally related acetamides indicate risks of skin/eye irritation. Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow waste disposal guidelines for halogenated/organic byproducts .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, weak data) be addressed for this compound?

- Methodological Answer : SHELXL’s twin refinement tools (e.g., BASF parameter) and high-resolution data (≤1.0 Å) improve model accuracy. For weak data, iterative cycles of isotropic-anisotropic displacement parameter refinement and hydrogen-bond network analysis are critical .

Q. How to resolve contradictions in observed vs. predicted bioactivity data?

- Methodological Answer : Discrepancies may arise from conformational flexibility or assay interference. Validate via orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition tests) and computational docking (e.g., AutoDock Vina) to compare binding poses with known bioactive analogs .

Q. What computational strategies are effective for modeling interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and quantum mechanical (QM) calculations (e.g., DFT for tautomer stability) can predict binding modes. Docking studies should prioritize interactions with imidazolidinedione moieties, which often target enzymes like kinases or proteases .

Q. How can the compound’s pharmacological properties (e.g., solubility, metabolic stability) be optimized?

- Methodological Answer : Derivatization of the acetamide side chain (e.g., introducing hydrophilic groups like hydroxyls) enhances solubility. Stability under physiological conditions is assessed via HPLC-based degradation studies (pH 2–9) and liver microsomal assays .

Q. What experimental designs are suitable for studying its stability under varying conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring detects degradation products. For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze by NMR for structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.